molecular formula C8H8N4O B1394562 1H-Indazole-7-carbohydrazide CAS No. 1086392-20-2

1H-Indazole-7-carbohydrazide

Cat. No.: B1394562
CAS No.: 1086392-20-2
M. Wt: 176.18 g/mol
InChI Key: LQELUOKCTPFBDK-UHFFFAOYSA-N
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Description

1H-Indazole-7-carbohydrazide is a chemical compound with the molecular formula C8H8N4O . It contains a total of 22 bonds, including 14 non-H bonds, 11 multiple bonds, 1 rotatable bond, 1 double bond, and 10 aromatic bonds .


Synthesis Analysis

The synthesis of 1H-indazole involves various routes, one of which is the cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as the starting material . A new practical synthesis of 1H-indazole has been presented, where a previous mechanism for the cyclization step was proved to be nonfeasible and a hydrogen bond propelled mechanism was proposed . This new mechanism is suitable for similar cyclization, and a new reaction is predicted .


Molecular Structure Analysis

The molecular structure of this compound includes 1 N hydrazine, 1 Pyrazole, 1 five-membered ring, 1 six-membered ring, and 1 nine-membered ring .


Physical and Chemical Properties Analysis

The average mass of this compound is 176.175 Da and its monoisotopic mass is 176.069809 Da .

Scientific Research Applications

Male Contraceptive Potential

1H-Indazole-7-carbohydrazide derivatives have been studied for their potential as male contraceptives. Research demonstrates that compounds like AF-2364 (a derivative of this compound) can induce reversible germ cell loss from the seminiferous epithelium in rats. This results in a transient loss of fertility which is reversible once the drug is metabolically cleared, allowing for the repopulation of spermatogonia and the return of fertility (Cheng et al., 2005).

Kinase Inhibition

Indazole derivatives, including 1H-indazole-3-carboxaldehydes, are gaining attention in medicinal chemistry as kinase inhibitors. These compounds serve as key intermediates in creating various polyfunctionalized 3-substituted indazoles (Chevalier et al., 2018).

Nitric Oxide Synthase Inhibition

Some derivatives of this compound, like 1H-indazole-7-carbonitrile, have shown potency in inhibiting nitric oxide synthases (NOS). These compounds demonstrate a preference for constitutive NOS over inducible NOS and have potential applications in related medical conditions (Cottyn et al., 2008).

Monoamine Oxidase Inhibition

Indazole- and indole-carboxamides, closely related to this compound, are found to be potent, selective, and reversible inhibitors of monoamine oxidase B (MAO-B). These findings are significant for conditions like depression where MAO-B inhibition is beneficial (Tzvetkov et al., 2014).

Pharmaceutical Synthesis

This compound derivatives are important in the synthesis of pharmaceuticals, offering novel routes for creating heterocyclic systems with various biological activities. These include applications in anti-hypertensive and anti-cancer drugs (Gaikwad et al., 2015).

Safety and Hazards

1H-Indazole-7-carbohydrazide can cause skin irritation and serious eye irritation. It may also cause respiratory irritation . It is advised to handle it in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes . It is also recommended to avoid the formation or spread of dust in the air .

Future Directions

Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . Thus, much effort has been spent in recent years to develop synthetic approaches to indazoles . The future directions of 1H-Indazole-7-carbohydrazide could involve further exploration of its medicinal applications and development of more efficient synthetic approaches.

Biochemical Analysis

Biochemical Properties

1H-Indazole-7-carbohydrazide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties . Additionally, this compound interacts with proteins involved in cell signaling, which can modulate cellular responses to external stimuli .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can induce apoptosis by modulating signaling pathways that control cell survival and proliferation . This compound also affects gene expression by interacting with transcription factors and other regulatory proteins .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby altering their activity . Additionally, this compound can influence gene expression by binding to DNA or interacting with transcription factors . These interactions result in changes in cellular functions and responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound can result in sustained changes in cellular functions, such as altered gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory and anticancer activities . At high doses, this compound can cause toxic or adverse effects, including damage to vital organs and disruption of normal cellular functions . Threshold effects have been observed, where the compound’s activity significantly changes at certain dosage levels .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into active or inactive forms . These interactions can affect metabolic flux and the levels of metabolites within cells. For example, this compound can be metabolized by liver enzymes, leading to the formation of metabolites that may have different biological activities .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments. For instance, this compound can be transported into cells via membrane transporters and distributed to various organelles, where it exerts its biological effects .

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound may be directed to certain compartments or organelles by targeting signals or post-translational modifications . For example, this compound can accumulate in the nucleus, where it interacts with DNA and transcription factors to regulate gene expression . Its localization in other organelles, such as mitochondria, can influence cellular metabolism and energy production .

Properties

IUPAC Name

1H-indazole-7-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O/c9-11-8(13)6-3-1-2-5-4-10-12-7(5)6/h1-4H,9H2,(H,10,12)(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQELUOKCTPFBDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)C(=O)NN)NN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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